molecular formula C6H4ClFN4 B8085112 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B8085112
M. Wt: 186.57 g/mol
InChI Key: XKTVPOUIFGWTDF-UHFFFAOYSA-N
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Description

6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with chlorine and fluorine substituents at the 6 and 8 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-fluoropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods are also tailored to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine or fluorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino derivatives, while oxidation can produce various oxo derivatives.

Scientific Research Applications

6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific cellular pathways. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
  • 8-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
  • 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Uniqueness

6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

6-chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN4/c7-3-1-4(8)5-10-6(9)11-12(5)2-3/h1-2H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTVPOUIFGWTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=NN2C=C1Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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